PIKfyve Kinase Affinity: Contextual Potency of 2,4-Disubstituted Pyrrolo[3,2-d]pyrimidine Scaffold
While direct PIKfyve inhibition data for this specific CAS entity is absent, the core scaffold is validated in PIKfyve targeting. The lead compound XMU-MP-7, a 2,4-disubstituted-5H-pyrrolo[3,2-d]pyrimidine, demonstrated high affinity for PIKfyve with an average Kd of 6.4 nM [1]. An analog differing only in one substituent showed a complete loss of affinity (Kd > 30,000 nM), illustrating the scaffold's sensitivity to substitution [1]. The 3-cyanophenyl group in this compound may confer distinct binding properties relative to this benchmark.
| Evidence Dimension | Binding Affinity (Kd) for PIKfyve kinase |
|---|---|
| Target Compound Data | Not available (no direct measurement) |
| Comparator Or Baseline | XMU-MP-7 (a 2,4-disubstituted-5H-pyrrolo[3,2-d]pyrimidine) Kd = 6.4 nM; a one-substituent analog Kd > 30,000 nM |
| Quantified Difference | >4,600-fold difference observed due to a single substituent change |
| Conditions | In vitro binding assay, as reported in Signal Transduction and Targeted Therapy (2022). |
Why This Matters
Demonstrates that the core scaffold can achieve nanomolar affinity, but that potency is highly dependent on the specific substituent. Procurement of the exact compound is essential to recapitulate this level of engagement.
- [1] Signal Transduction and Targeted Therapy (2022). PIKfyve inhibitors against SARS-CoV-2 and its variants including Omicron. Nature. View Source
